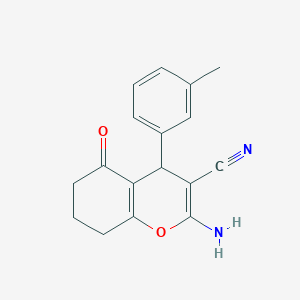

2-amino-4-(3-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

2-Amino-4-(3-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4-aryl-4H-chromene derivative characterized by a bicyclic framework comprising a pyran ring fused to a cyclohexene system. Key structural features include a 3-methylphenyl group at position 4, an amino group at position 2, a carbonyl group at position 5, and a nitrile group at position 2. This compound belongs to a class of molecules studied for their diverse pharmacological properties, including anticancer and enzyme-inhibitory activities, which are modulated by substituent variations .

Properties

IUPAC Name |

2-amino-4-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-10-4-2-5-11(8-10)15-12(9-18)17(19)21-14-7-3-6-13(20)16(14)15/h2,4-5,8,15H,3,6-7,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSKVHLAJWLMGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the reaction of 3-methylbenzaldehyde, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired chromene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-amino-4-(3-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been studied for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Selected 4-Aryl-4H-chromene Derivatives

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., methoxy) enhance π-π stacking in crystal structures , while electron-withdrawing groups (e.g., chloro, fluoro) improve metabolic stability .

- Conformational Flexibility : The pyran ring adopts a "V" shape in derivatives like the 3,4-dimethoxyphenyl analog, while the cyclohexene ring exhibits a half-boat conformation, influencing binding to biological targets .

Crystallographic and Spectroscopic Insights

- Crystal Packing: The 4-methoxyphenyl derivative forms a monoclinic lattice (space group P2₁/c) with intermolecular N–H···O hydrogen bonds .

- Hydrogen Bonding : Water molecules in the 3,4-dimethoxyphenyl analog stabilize the crystal structure via O–H···N interactions .

- Spectroscopy : IR spectra of analogs show characteristic peaks for C≡N (~2187 cm⁻¹) and C=O (~1659 cm⁻¹) .

Biological Activity

2-amino-4-(3-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a novel compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The compound can be synthesized through a multi-component reaction involving 3,5-cyclohexanedione, 3-methylbenzaldehyde, malononitrile, and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The reaction typically requires refluxing for several hours followed by filtration and purification steps to yield the desired product .

Biological Activity

The biological activities of this compound have been investigated in various studies. Key findings include:

Anticancer Activity

Research indicates that compounds with a similar chromene structure exhibit significant anticancer properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting tubulin polymerization .

- Cell Lines : Studies have shown potent growth inhibition in various cancer cell lines, particularly those associated with colorectal cancer (HT29) and breast cancer (MCF7) .

Antimicrobial Properties

The chromene derivatives demonstrate notable antimicrobial activity against a range of pathogens:

- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the carbonitrile group enhances its interaction with microbial cell membranes .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

- DPPH Assay : It exhibits significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for enhancing the efficacy of chromene derivatives. Modifications to the phenyl ring and substituents on the chromene core can significantly affect biological activity:

- Substituent Effects : The presence of electron-donating groups on the aromatic ring increases anticancer activity, while electron-withdrawing groups tend to enhance antimicrobial properties .

Case Studies

- Anticancer Study : A study involving a series of analogs demonstrated that modifications at the 3-position of the phenyl ring significantly increased cytotoxicity against breast cancer cell lines. The most active derivative showed an IC50 value lower than that of standard chemotherapeutics .

- Antimicrobial Evaluation : In vitro tests revealed that derivatives with halogen substitutions exhibited enhanced antibacterial activity compared to unsubstituted analogs. This suggests that further halogenation could lead to more potent antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.